Solifenacin N1-oxide (chemical name: (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate N-oxide) is a chemical compound identified as a potential impurity during the development of the pharmaceutical drug Solifenacin succinate. [] Solifenacin succinate is utilized in the treatment of overactive bladder. [] Solifenacin N1-oxide itself is not a pharmaceutical agent and does not have any known therapeutic applications. [] Its primary significance in scientific research lies in its role as a potential impurity that needs to be monitored and controlled during the manufacturing process of Solifenacin succinate. [, ]
Solifenacin N-Oxide originates from the oxidation of solifenacin, which itself is a synthetic derivative of the compound 1-phenyl-1,2,3,4-tetrahydroisoquinoline. The classification of solifenacin N-Oxide falls under the category of pharmaceutical impurities, specifically as an oxidized form of solifenacin. Its presence in pharmaceutical products necessitates rigorous monitoring due to potential impacts on drug efficacy and safety.
The synthesis of solifenacin N-Oxide typically involves oxidation reactions. Various methods have been documented, including:
The molecular structure of solifenacin N-Oxide can be represented by its chemical formula . The compound features a quinuclidine moiety and exhibits chirality due to its multiple stereocenters.
Solifenacin N-Oxide can participate in several chemical reactions:
The pharmacokinetics and dynamics of solifenacin N-Oxide are less well-characterized than those of its parent compound but are essential for understanding its role in drug formulations.
Solifenacin N-Oxide is primarily studied for its implications in pharmaceutical formulations:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3